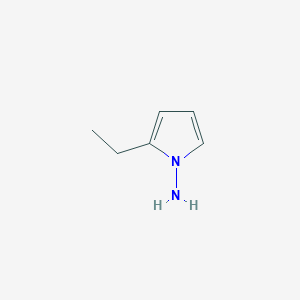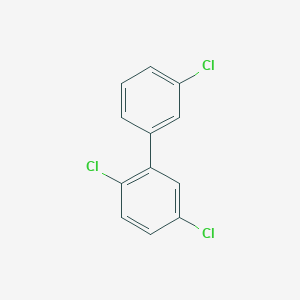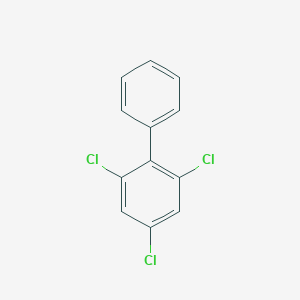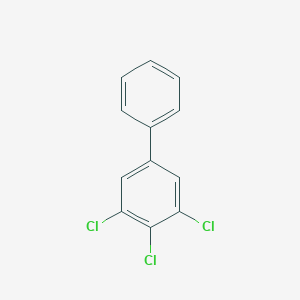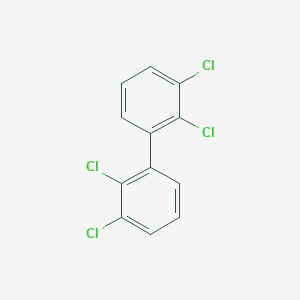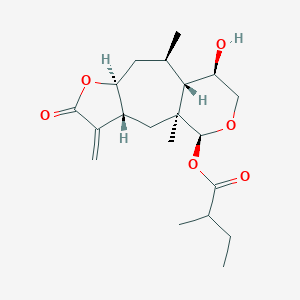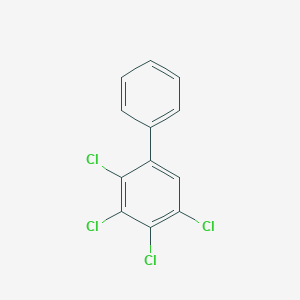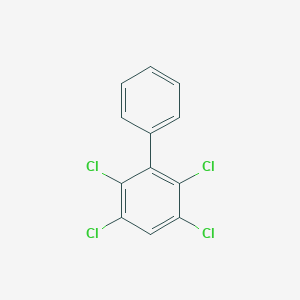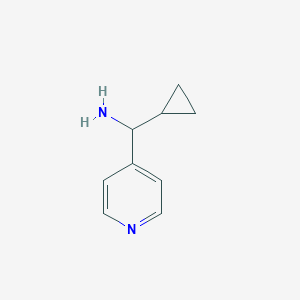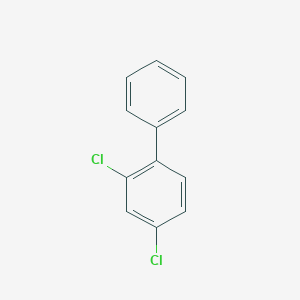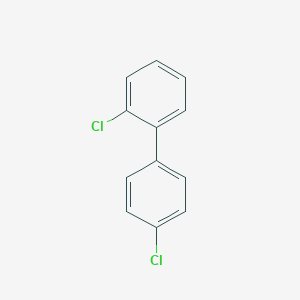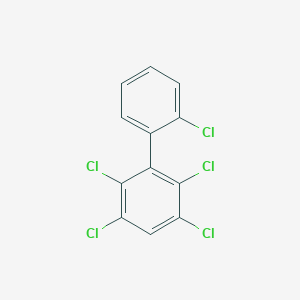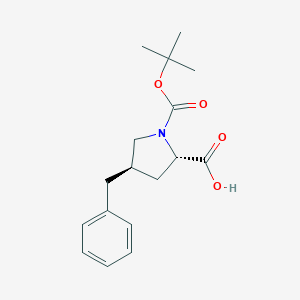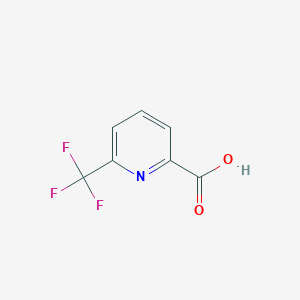![molecular formula C14H17BrO3 B164937 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 125962-59-6](/img/structure/B164937.png)
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol
Vue d'ensemble
Description
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol, also known as Bromoxynil octanoate, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a member of the dinitroaniline herbicide family and is known for its high efficacy and low toxicity.
Mécanisme D'action
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate works by inhibiting photosynthesis in plants. It does this by binding to the QB protein in the photosystem II (PSII) complex, which is responsible for the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons and ultimately leads to the inhibition of photosynthesis.
Effets Biochimiques Et Physiologiques
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to have both biochemical and physiological effects on plants. It has been shown to inhibit the activity of the PSII complex, which leads to a decrease in the production of ATP and NADPH. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate in lab experiments is its high efficacy. It is a potent herbicide that can be used at low concentrations to achieve effective weed control. However, one limitation of using 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate is its specificity. It only targets broadleaf weeds and is not effective against grasses or other types of weeds.
Orientations Futures
There are several future directions for research on 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate. One area of research could be the development of new herbicides that are more effective and have a broader spectrum of activity. Additionally, research could be done to study the potential for herbicide resistance in weeds and the development of strategies to prevent it. Finally, research could be done to study the environmental impact of 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate and other herbicides on ecosystems and the potential for long-term effects.
Applications De Recherche Scientifique
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been extensively studied for its herbicidal activity and its effects on plant physiology. It has been shown to inhibit photosynthesis and interfere with the electron transport chain in plants. Additionally, 8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol octanoate has been used in research to study the effects of herbicides on the environment and the potential for herbicide resistance in weeds.
Propriétés
Numéro CAS |
125962-59-6 |
|---|---|
Nom du produit |
8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
Formule moléculaire |
C14H17BrO3 |
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
8-(4-bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C14H17BrO3/c15-12-3-1-11(2-4-12)13(16)5-7-14(8-6-13)17-9-10-18-14/h1-4,16H,5-10H2 |
Clé InChI |
QQRKZYWRDVOVKS-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2 |
SMILES canonique |
C1CC2(CCC1(C3=CC=C(C=C3)Br)O)OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


